REACTION_CXSMILES
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P(Cl)(Cl)([Cl:3])=O.[F:6][C:7]1[CH:16]=[C:15]([F:17])[CH:14]=[C:13]2[C:8]=1[C:9](=O)[NH:10][CH:11]=[N:12]2.C(N(C(C)C)CC)(C)C>C(#N)C>[Cl:3][C:9]1[C:8]2[C:13](=[CH:14][C:15]([F:17])=[CH:16][C:7]=2[F:6])[N:12]=[CH:11][N:10]=1
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Name
|
|
Quantity
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3.32 mL
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Type
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reactant
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Smiles
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P(=O)(Cl)(Cl)Cl
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Name
|
|
Quantity
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5 g
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Type
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reactant
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Smiles
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FC1=C2C(NC=NC2=CC(=C1)F)=O
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Name
|
|
Quantity
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7.16 mL
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Type
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reactant
|
Smiles
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C(C)(C)N(CC)C(C)C
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Name
|
|
Quantity
|
120 mL
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Type
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solvent
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Smiles
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C(C)#N
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Name
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|
Quantity
|
1.52 mL
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Type
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reactant
|
Smiles
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P(=O)(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was cooled in an ice bath
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Type
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CUSTOM
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Details
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The resultant reaction mixture
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Type
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TEMPERATURE
|
Details
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the reaction mixture was heated
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Type
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TEMPERATURE
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Details
|
to reflux for a further 2.75 hours
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Duration
|
2.75 h
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=NC2=CC(=CC(=C12)F)F
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |